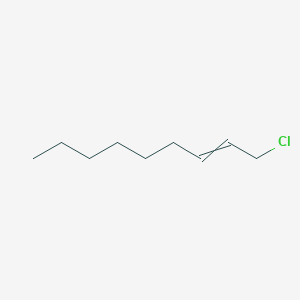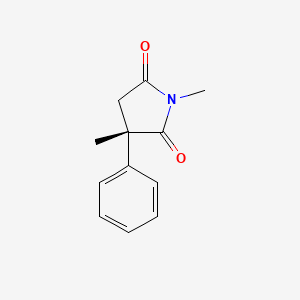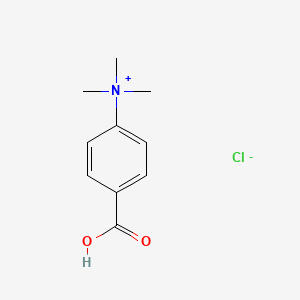
4-Carboxy-N,N,N-trimethylanilinium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Carboxy-N,N,N-trimethylanilinium chloride is a quaternary ammonium salt with a carboxyl group attached to the benzene ring. This compound is known for its dual reactivity through both the aryl group and the N-methyl groups, making it a versatile reagent in various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Carboxy-N,N,N-trimethylanilinium chloride typically involves the methylation of 4-carboxyaniline. The reaction is carried out using methyl iodide in the presence of a base such as sodium hydroxide. The reaction conditions include maintaining the temperature at around 50-60°C and stirring the mixture for several hours until the reaction is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification steps such as recrystallization to obtain the final product .
化学反応の分析
Types of Reactions: 4-Carboxy-N,N,N-trimethylanilinium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide are employed in substitution reactions.
Major Products:
Oxidation: Quinones
Reduction: Amines
Substitution: Substituted anilinium salts
科学的研究の応用
4-Carboxy-N,N,N-trimethylanilinium chloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-Carboxy-N,N,N-trimethylanilinium chloride involves its dual reactivity through the aryl group and the N-methyl groups. The compound can act as an electrophilic methylating reagent, where the methyl groups are transferred to nucleophiles. This reactivity is facilitated by the presence of the quaternary ammonium group, which stabilizes the transition state during the reaction .
類似化合物との比較
- 4-Carboxyphenyltrimethylammonium chloride
- 4-Hydroxyphenyltrimethylammonium chloride
- 4-Methoxyphenyltrimethylammonium chloride
Comparison: 4-Carboxy-N,N,N-trimethylanilinium chloride is unique due to its carboxyl group, which imparts additional reactivity and makes it suitable for specific applications such as photodynamic therapy. In contrast, compounds like 4-Hydroxyphenyltrimethylammonium chloride and 4-Methoxyphenyltrimethylammonium chloride have different functional groups that influence their reactivity and applications .
特性
CAS番号 |
34008-81-6 |
|---|---|
分子式 |
C10H14ClNO2 |
分子量 |
215.67 g/mol |
IUPAC名 |
(4-carboxyphenyl)-trimethylazanium;chloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-11(2,3)9-6-4-8(5-7-9)10(12)13;/h4-7H,1-3H3;1H |
InChIキー |
YHZIHPCFHPTEHB-UHFFFAOYSA-N |
正規SMILES |
C[N+](C)(C)C1=CC=C(C=C1)C(=O)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


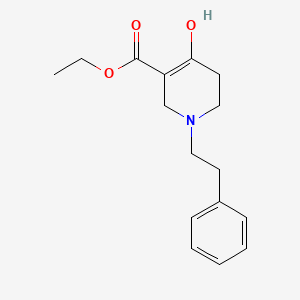

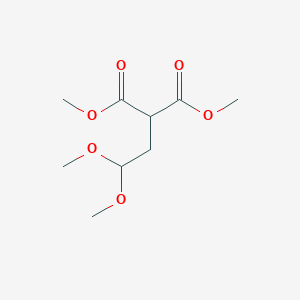
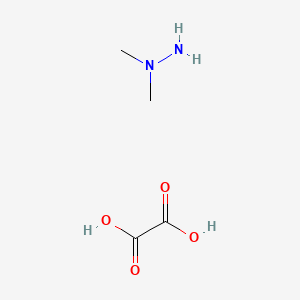
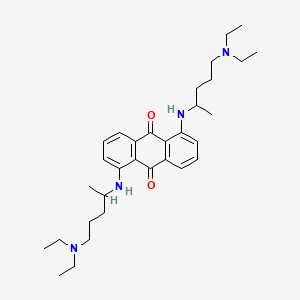

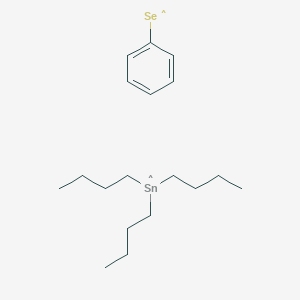
![1-(4-{2-Hydroxy-3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}phenyl)propan-1-one](/img/structure/B14673091.png)

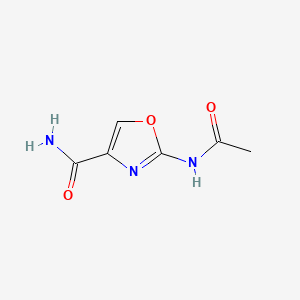
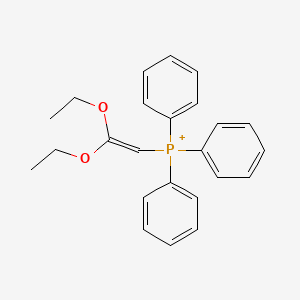
![5-Methyldibenzo[b,d]furan-5-ium tetrafluoroborate](/img/structure/B14673126.png)
